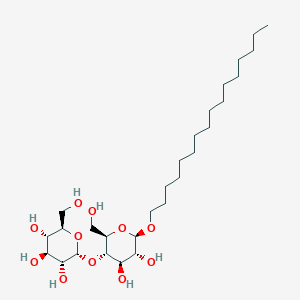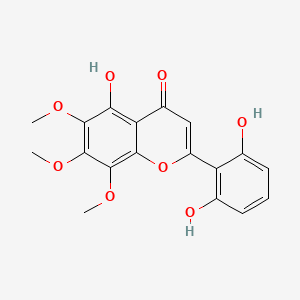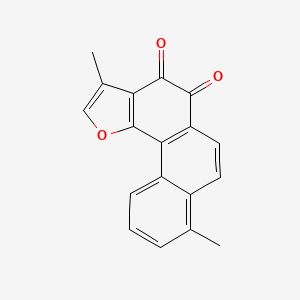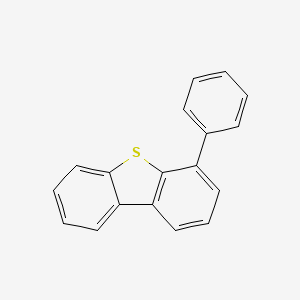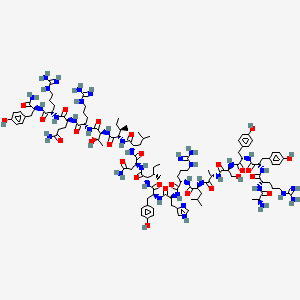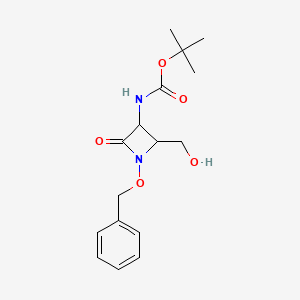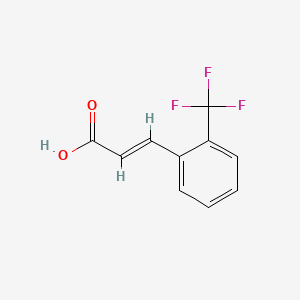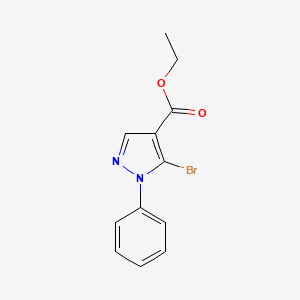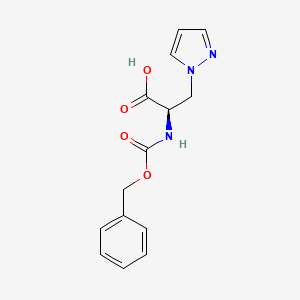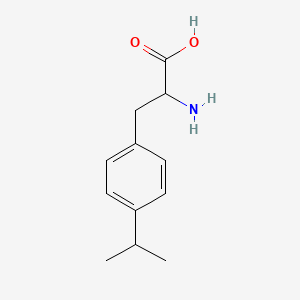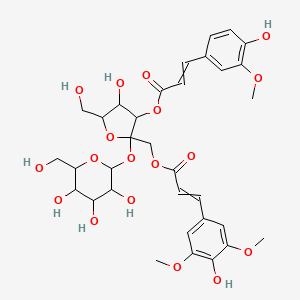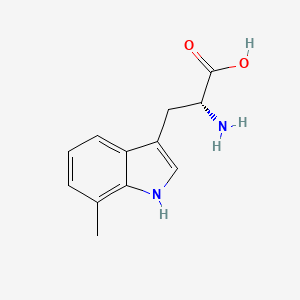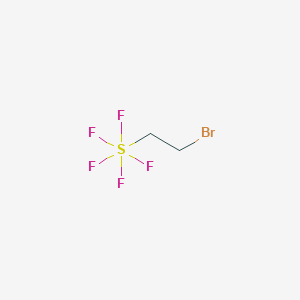
Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-
Vue d'ensemble
Description
“Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” is a chemical compound with the molecular formula C2H4BrF5S . It has a molecular weight of 235.02 g/mol . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of “Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” consists of carbon ©, hydrogen (H), bromine (Br), fluorine (F), and sulfur (S) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis
The physical and chemical properties of “Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)-” are determined by its molecular structure . Unfortunately, specific details such as boiling point, melting point, flash point, and density were not found in the available resources.Applications De Recherche Scientifique
Fluorescent Sulfur Quantum Dots (SQDs) for Bioimaging
Sulfur quantum dots (SQDs) are nanoscale semiconductor particles with unique optical properties. Researchers have developed a strategy to synthesize SQDs using hydrothermal reactions. These SQDs exhibit strong fluorescence and can be used for bioimaging due to their low toxicity and high photostability . Their applications include cellular imaging, drug delivery, and disease diagnosis.
Sulfur-Containing Nanomaterials in Biosensors
Sulfur-containing nanomaterials play a crucial role in biosensing applications. These materials can be functionalized to detect specific biomolecules, such as proteins, nucleic acids, and enzymes. Researchers have explored their use in electrochemical and optical biosensors for early disease detection and environmental monitoring .
Sulfur in Lithium Niobate Nanoparticles
Lithium niobate nanoparticles prepared via the sol-gel process have been characterized using X-ray and Raman spectroscopy. Sulfur-containing species play a role in the structural properties of these materials. Understanding their behavior is essential for applications in photonics, sensors, and optoelectronics .
Raman Spectroscopy for Nuclear Materials
Sulfur-containing compounds have been studied using Raman spectroscopy to understand their behavior in nuclear materials. This research aids in nuclear waste management, reactor safety, and radiation shielding .
Transition Metal Oxide Reactions with Monochloromethane
Infrared spectroscopy combined with density functional theory calculations has been used to study the interaction of transition metal oxides with monochloromethane. Sulfur-containing oxides are of interest due to their catalytic properties and potential applications in environmental remediation and chemical synthesis .
Sulfur in Food Chemistry
Sulfur compounds contribute to the aroma, flavor, and preservation of foods and beverages. Analytical techniques, including molecular spectroscopy, help characterize these compounds. Researchers study sulfur-containing compounds in wine, garlic, onions, and other food products .
Safety and Hazards
Propriétés
IUPAC Name |
2-bromoethyl(pentafluoro)-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrF5S/c3-1-2-9(4,5,6,7)8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXOYDNEHDYIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrF5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382004 | |
| Record name | Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109050-54-6 | |
| Record name | Sulfur,(2-bromoethyl)pentafluoro-, (OC-6-21)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90382004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



